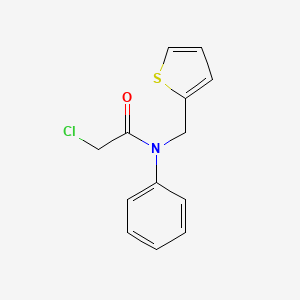
3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been found to exhibit a range of biological activities, and therefore, it has gained significant attention in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting the activity of enzymes or proteins that are involved in the pathogenesis of diseases. For example, it has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division, leading to its antitumor activity.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole are diverse. It has been reported to induce apoptosis, inhibit cell growth and proliferation, and modulate the immune system. It has also been found to reduce oxidative stress and inflammation. Therefore, it has the potential to be used in the treatment of various diseases, including cancer, inflammation, and infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole in lab experiments is its broad spectrum of biological activities. It can be used in various assays to evaluate its potential use in the treatment of different diseases. However, one of the limitations is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole. One of the directions is to investigate its potential use in combination therapy with other drugs for the treatment of cancer and other diseases. Another direction is to evaluate its pharmacokinetics and toxicity in vivo to determine its safety and efficacy. Additionally, the development of novel analogs with improved solubility and potency is also an area of future research.
In conclusion, 3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole is a promising chemical compound with a range of biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is warranted to explore its potential use in the treatment of various diseases.
Synthesemethoden
Several methods have been reported for the synthesis of 3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole. One of the most common methods involves the reaction of 4-tert-butylphenylhydrazine with cyclopentanone in the presence of sulfuric acid and acetic anhydride to obtain 4-cyclopentyl-1,2,4-triazol-5-thiol. The thiol is then reacted with ethyl iodide to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole has been extensively studied for its biological activities. It has been found to exhibit potent antifungal, antibacterial, and antitumor activities. It has also been reported to have anti-inflammatory, antioxidant, and analgesic activities. Therefore, it has been evaluated for its potential use in the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3S/c1-5-23-18-21-20-17(22(18)16-8-6-7-9-16)14-10-12-15(13-11-14)19(2,3)4/h10-13,16H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVYHQXDHZBGEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2CCCC2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[1-(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499127.png)
![N-[1-(1,5-dimethylpyrrole-2-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499131.png)

![2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide](/img/structure/B7499138.png)
![1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7499150.png)
![N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide](/img/structure/B7499154.png)
![3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7499164.png)

![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)



![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide](/img/structure/B7499198.png)